molecular formula C7H6ClNO2 B151208 5-Chloro-6-methoxynicotinaldehyde CAS No. 132865-44-2

5-Chloro-6-methoxynicotinaldehyde

Cat. No.: B151208
CAS No.: 132865-44-2
M. Wt: 171.58 g/mol
InChI Key: IZBHWLYKWKYMOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-6-methoxynicotinaldehyde: is a chemical compound with the molecular formula C7H6ClNO2 and a molecular weight of 171.58 g/mol . It is a derivative of nicotinaldehyde, characterized by the presence of a chlorine atom at the 5-position and a methoxy group at the 6-position of the pyridine ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-methoxynicotinaldehyde typically involves the chlorination and methoxylation of nicotinaldehyde derivatives. One common method includes the reaction of 5-chloronicotinaldehyde with methanol in the presence of a base, such as sodium methoxide, under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is usually purified through recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-6-methoxynicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Chloro-6-methoxynicotinaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of heterocyclic compounds and pharmaceuticals .

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It acts as a probe to investigate the activity of specific enzymes involved in aldehyde metabolism .

Medicine: Its derivatives are explored for their antimicrobial and anticancer properties .

Industry: In the industrial sector, this compound is used in the manufacture of agrochemicals and dyes. It is also employed in the production of specialty chemicals .

Mechanism of Action

The mechanism of action of 5-Chloro-6-methoxynicotinaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzyme activity, depending on the context. It binds to the active site of enzymes, altering their conformation and affecting their catalytic activity .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison: 5-Chloro-6-methoxynicotinaldehyde is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits different reactivity in substitution and oxidation reactions, making it a valuable compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

5-chloro-6-methoxypyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c1-11-7-6(8)2-5(4-10)3-9-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZBHWLYKWKYMOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60564370
Record name 5-Chloro-6-methoxypyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132865-44-2
Record name 5-Chloro-6-methoxypyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.